molecular formula C7H16OS B1379308 1-Sulfanylheptan-4-ol CAS No. 909256-29-7

1-Sulfanylheptan-4-ol

Cat. No.: B1379308
CAS No.: 909256-29-7
M. Wt: 148.27 g/mol
InChI Key: HSOBRPYSFWKHKU-UHFFFAOYSA-N
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Description

1-Mercapto-4-heptanol is a compound that contains a total of 24 bonds; 8 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 1 thiol . It contains a total of 25 atoms; 16 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of 1-Mercapto-4-heptanol or its derivatives often involves the use of microwave-assisted synthesis . For example, a series of novel derivatives for 1,2-bis- (4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 1-Mercapto-4-heptanol includes 24 bonds in total, with 8 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 1 thiol . The molecular formula is C7H16OS .


Physical and Chemical Properties Analysis

1-Mercapto-4-heptanol is expected to have properties similar to those of other thiols. Thiols are incapable of hydrogen bonding, have lower boiling points, and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Scientific Research Applications

Synthesis and Flavor Applications

1-Mercapto-4-heptanol is a compound of interest in the field of flavor chemistry. A significant application of 1-Mercapto-4-heptanol is its synthesis for use as a flavor compound. Yang et al. (2015) described a four-step synthesis process for creating 2-Mercapto-4-heptanol, a related compound, involving a Grignard reaction and epoxidation, highlighting its potential as a flavor ingredient (Yang et al., 2015).

Sensory Properties and Stereochemistry

Nörenberg et al. (2013) explored how stereochemistry influences the sensory properties of 4-Mercapto-2-heptanol and its acetyl-derivatives. Their study involved the synthesis of stereoisomers and evaluation of their odor properties, demonstrating the impact of molecular structure on sensory characteristics (Nörenberg et al., 2013).

Occurrence in Natural Products

Research by Nörenberg et al. (2017) on the stereochemistry of β-Mercaptoheptanones and β-Mercaptoheptanols in cooked bell pepper (Capsicum annuum) highlights the natural occurrence of such compounds in foods. This study provides insight into the distribution and concentration of these mercaptoalcohols in different types of bell peppers, emphasizing their role in natural flavor profiles (Nörenberg et al., 2017).

Impact on Odor Properties

Research on the preparation and odor properties of related mercapto compounds, such as (S)-3-Mercapto-1-Heptyl Acetate by Liang et al. (2014), provides insight into the potential applications of 1-Mercapto-4-heptanol in creating aroma compounds with specific sensory properties. These studies reveal how slight changes in molecular structure can significantly alter perceived aromas (Liang et al., 2014).

Safety and Hazards

While specific safety data for 1-Mercapto-4-heptanol is not available, general safety measures for handling thiols should be followed. These include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and using only in well-ventilated areas .

Properties

IUPAC Name

1-sulfanylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-2-4-7(8)5-3-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBRPYSFWKHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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